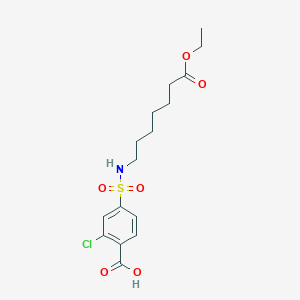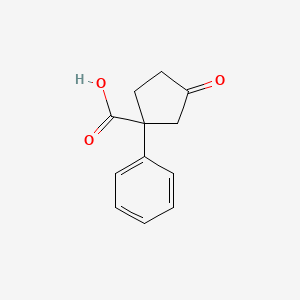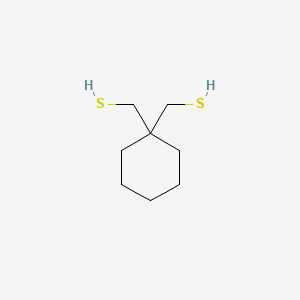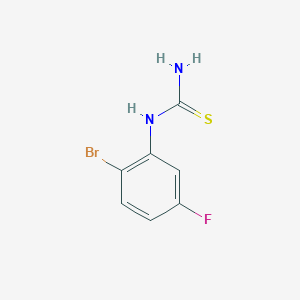![molecular formula C16H23N3O4S B13886761 2-[[2-[(2-Amino-4-methylsulfanylbutanoyl)amino]-3-phenylpropanoyl]amino]acetic acid](/img/structure/B13886761.png)
2-[[2-[(2-Amino-4-methylsulfanylbutanoyl)amino]-3-phenylpropanoyl]amino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-Met-Phe-Gly-OH, also known as Methionyl-Phenylalanyl-Glycine, is a tripeptide composed of the amino acids methionine, phenylalanine, and glycine. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Peptides like H-Met-Phe-Gly-OH are known for their roles in biological processes and their potential therapeutic uses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-Met-Phe-Gly-OH typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid (glycine) to a solid resin. Subsequent amino acids (phenylalanine and methionine) are added sequentially through a series of coupling and deprotection steps. Common reagents used in these reactions include dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection .
Industrial Production Methods
In an industrial setting, the production of H-Met-Phe-Gly-OH can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and high-throughput production of peptides. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
H-Met-Phe-Gly-OH can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Reduction reactions can reverse the oxidation of methionine.
Substitution: The peptide can participate in substitution reactions, particularly at the amino and carboxyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents can be used.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly employed.
Substitution: Reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are used for coupling reactions.
Major Products Formed
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Methionine.
Substitution: Various peptide derivatives depending on the substituents introduced.
Applications De Recherche Scientifique
H-Met-Phe-Gly-OH has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications due to its bioactive properties. It can be used in drug delivery systems and as a scaffold for developing new drugs.
Industry: Utilized in the production of peptide-based materials and hydrogels for biomedical applications.
Mécanisme D'action
The mechanism of action of H-Met-Phe-Gly-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction and gene expression. The methionine residue can undergo oxidation-reduction cycles, which may play a role in its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
H-Met-Phe-OH: A dipeptide lacking the glycine residue.
H-Phe-Gly-OH: A dipeptide lacking the methionine residue.
H-Met-Gly-OH: A dipeptide lacking the phenylalanine residue.
Uniqueness
H-Met-Phe-Gly-OH is unique due to the presence of all three amino acids, which confer specific structural and functional properties. The combination of methionine, phenylalanine, and glycine allows for diverse chemical reactivity and biological activity, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C16H23N3O4S |
|---|---|
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
2-[[2-[(2-amino-4-methylsulfanylbutanoyl)amino]-3-phenylpropanoyl]amino]acetic acid |
InChI |
InChI=1S/C16H23N3O4S/c1-24-8-7-12(17)15(22)19-13(16(23)18-10-14(20)21)9-11-5-3-2-4-6-11/h2-6,12-13H,7-10,17H2,1H3,(H,18,23)(H,19,22)(H,20,21) |
Clé InChI |
KRLKICLNEICJGV-UHFFFAOYSA-N |
SMILES canonique |
CSCCC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8,8-dimethoxy-5-Oxaspiro[2.5]octane](/img/structure/B13886701.png)

![3-propan-2-yl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13886728.png)


![N-[2-methoxy-5-methyl-4-(1-methylpiperidin-3-yl)phenyl]formamide](/img/structure/B13886742.png)


![N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]methanesulfonamide](/img/structure/B13886751.png)



